5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Overview
Description
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and hydroxyl groups at the 2- and 4-positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the pyrimidine ring.
Hydroxylation: The hydroxyl groups at the 2- and 4-positions can be introduced through selective oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the aminomethyl group to a methyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrimidine-2,4-dione derivatives.
Reduction: Formation of 5-(methyl)pyrimidine-2,4-diol derivatives.
Substitution: Formation of 5-(aminomethyl)pyrimidine-2,4-dihalides or 2,4-dialkyl derivatives.
Scientific Research Applications
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl groups can participate in additional hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-(Methyl)pyrimidine-2,4-diol: Lacks the aminomethyl group, resulting in different reactivity and biological activity.
5-(Hydroxymethyl)pyrimidine-2,4-diol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.
Pyrimidine-2,4-diol: The parent compound without any substituents at the 5-position.
Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBMXRUYDFZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90585-93-6 | |
Record name | 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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